
Cerivastatin vs. Other Statins: A Comprehensive
Safety Comparison Guide on Rhabdomyolysis
Risk

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cerivastatin

CAS No.: 145599-86-6

Cat. No.: S523212

Get Quote

Introduction and Mechanistic Background

Statins (hydroxymethylglutaryl-CoA reductase inhibitors) represent a cornerstone in the management of

hypercholesterolemia and prevention of cardiovascular disease. Since the approval of the first statin

(lovastatin) in 1987, this drug class has been widely prescribed, with current estimates suggesting

approximately 25% of the world population over 65 years uses statins for primary or secondary

cardiovascular prevention. While generally safe and effective, statins are associated with a spectrum of

muscle-related adverse effects, ranging from mild myalgia to the rare but potentially fatal rhabdomyolysis

- a condition characterized by rapid skeletal muscle necrosis leading to the release of intracellular contents

into the bloodstream.

The mechanistic basis for statin-induced myotoxicity involves multiple interconnected pathways. By

inhibiting HMG-CoA reductase, statins not only reduce cholesterol synthesis but also decrease the

production of essential intermediates in the mevalonate pathway, including ubiquinone (Coenzyme Q10),

geranylgeranyl pyrophosphate (GGPP), and farnesyl pyrophosphate (FPP). These intermediates play

critical roles in mitochondrial function and protein prenylation, and their depletion may lead to muscle cell

dysfunction and damage. Additionally, genetic factors involving specific myopathic genes (DYSF, DES,
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PLEC, CAPN3, SCN4A, TNNT1, SDHA, MYH7, and PYGM) may influence individual susceptibility to

statin-induced rhabdomyolysis.

Comparative Risk Analysis Across Statins

Clinical and Pharmacovigilance Evidence

Cerivastatin's Market Withdrawal: Cerivastatin was voluntarily withdrawn from global markets in

2001 due to disproportionate reports of fatal rhabdomyolysis, with mortality rates reported to be

16-86 times higher than with other statins. In approximately one-third of fatal cases, cerivastatin had

been co-administered with gemfibrozil, highlighting a dangerous interaction profile [1] [2] [3].

Incidence Rate Comparisons: A comprehensive retrospective cohort study analyzing 473,343 lipid-

lowering drug users found the incidence of hospitalized rhabdomyolysis to be 0.9 per 10,000 person-

years for statin monotherapy. Cerivastatin monotherapy demonstrated an incidence of 6.12 per

10,000 person-years, substantially higher than other statins like atorvastatin (0.50), pravastatin (0.43),

simvastatin (0.65), and fluvastatin (0.00) [4].

Modern Pharmacovigilance Comparisons: While direct contemporary comparisons are limited due

to cerivastatin's withdrawal, recent analyses of the FDA Adverse Event Reporting System (FAERS)

and WHO's VigiBase provide valuable insights into relative risks among currently available statins. A

2023 study analyzing 10,657 rhabdomyolysis reports found simvastatin carried the highest risk among

current statins with a reporting odds ratio (ROR) of 2.20 compared to other statins [5]. Additional

2025 research confirmed simvastatin's elevated risk profile and identified demographic factors such

as male gender and age over 74 years as significant risk amplifiers [6] [7].

Quantitative Risk Comparison Table

Table 1: Comparative Rhabdomyolysis Risk Among Statins
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Statin
Market
Status

Relative
Rhabdomyolysis
Risk

Key Risk Factors
Incidence per 10,000
Person-Years
(Monotherapy)

Cerivastatin Withdrawn
(2001)

16-86x higher than
other statins

Gemfibrozil
interaction, high

doses

6.12

Simvastatin Available 2.20x higher than

other statins [5]

High doses,

CYP3A4 inhibitors,
male gender

0.65

Atorvastatin Available Moderate CYP3A4 inhibitors 0.50

Pravastatin Available Lower relative risk Few significant

interactions

0.43

Rosuvastatin Available Moderate High doses, certain

combinations

0.012% (clinical trials)

[8]

Fluvastatin Available Lower relative risk Few significant

interactions

0.00 [4]

Lovastatin Available Moderate CYP3A4 inhibitors 0.0038% [8]

Table 2: Drug Interactions Increasing Rhabdomyolysis Risk with Statins

Interacting Drug Affected Statins Mechanism Risk Increase

Gemfibrozil Cerivastatin
(primarily), others

Inhibition of CYP2C8 &
OATP transporters [3]

5-fold increase in
cerivastatin exposure

Cyclosporine A Most statins Inhibition of OATP1B1 &
CYP3A4

2.5-5.0 fold increase in
statin exposure [3]

CYP3A4 inhibitors
(clarithromycin,

itraconazole)

Simvastatin,
atorvastatin,

lovastatin

Reduced metabolism Significant risk elevation
[6]
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Interacting Drug Affected Statins Mechanism Risk Increase

Furosemide Multiple statins Impaired muscle function
& delayed statin

metabolism [6] [7]

Reported in
pharmacovigilance

studies

Daptomycin Rosuvastatin,

simvastatin,
atorvastatin

Unknown synergistic

myotoxicity

ROR 68-124 [6]

Drug Interaction Profiles

The Cerivastatin-Gemfibrozil Interaction

The interaction between cerivastatin and gemfibrozil represents one of the most clinically significant and

dangerous drug interactions in the statin class, contributing substantially to cerivastatin's market withdrawal.

This interaction involves multiple mechanistic components:

Metabolic Inhibition: Gemfibrozil glucuronide (GEM-glu), a major metabolite of gemfibrozil, acts as

a mechanism-based inhibitor of CYP2C8, irreversibly inhibiting this primary metabolic pathway for

cerivastatin [3].

Transport Inhibition: Both gemfibrozil and its glucuronide metabolite inhibit hepatic uptake

transporters OATP1B1 and OATP1B3, reducing hepatic clearance of cerivastatin [3].

Tissue Distribution Alterations: Preclinical studies in rats demonstrate that cerivastatin co-

administration increases gemfibrozil concentrations in skin and muscle tissues by more than two-

fold without increasing systemic exposure, suggesting altered tissue distribution may contribute to the

enhanced myotoxicity [1].

Physiologically based pharmacokinetic (PBPK) modeling has been employed to quantitatively analyze this

complex interaction, revealing that gemfibrozil co-administration increases both the AUC (area under the

curve) and elimination half-life of cerivastatin, distinguishing it from other interactions like cyclosporine

A which primarily increase AUC without significantly affecting half-life [3].
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Clinically Important Interactions with Other Statins

Simvastatin Interactions: Simvastatin demonstrates heightened susceptibility to interactions with

CYP3A4 inhibitors including clarithromycin, itraconazole, and cyclosporine. Pharmacovigilance

studies have also identified previously unrecognized interactions with medications like furosemide,

allopurinol, clopidogrel, and pantoprazole which may elevate rhabdomyolysis risk through

combined effects on muscle function and statin metabolism [6] [7].

Genetic Susceptibility: Polymorphisms in genes encoding drug transporters (particularly OATP1B1)

and metabolic enzymes can significantly alter individual susceptibility to statin-induced myotoxicity.

Patients with reduced-function OATP1B1 alleles exhibit higher systemic exposure to statins like

simvastatin, corresponding to increased myopathy risk [2].

Experimental Models and Methodologies

Preclinical Models

Table 3: Experimental Approaches for Studying Statin-Induced Rhabdomyolysis

Methodology Application Key Endpoints
Relevance to
Mechanism

In vitro myotube cultures
(C2C12, L6, primary human

myotubes)

Screening statin
myotoxicity

Cell viability, apoptosis,
mitochondrial function

Direct assessment
of muscle cell

effects

Animal models (rat

studies)

Confirming in vitro

findings, interaction
studies

Plasma CK & myoglobin

levels, tissue drug
concentrations

Whole-organism

metabolism &
distribution

Transcriptomic analysis Identifying genetic
susceptibilities

Gene expression
patterns in muscle cells

Myopathic gene
regulation (DYSF,

DES, etc.)

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11942242/
https://www.mdpi.com/2073-4425/16/3/248
https://www.sciencedirect.com/science/article/abs/pii/S1043661819300118
https://www.smolecule.com/products/s523212?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Methodology Application Key Endpoints
Relevance to
Mechanism

PBPK modeling Predicting complex

drug interactions

Blood & tissue

concentration-time
profiles

Quantitative DDI

prediction

Pharmacovigilance and Clinical Data Mining

Data Sources: The FDA Adverse Event Reporting System (FAERS) and WHO's VigiBase serve as

primary sources for post-marketing surveillance data, enabling detection of rare adverse events

through disproportionality analysis measures such as Reporting Odds Ratios (ROR) and

Information Component (IC) metrics [6] [5].

Methodological Considerations: When analyzing spontaneous reporting databases, careful attention

must be paid to confounding factors including age, gender, comedications, and underlying conditions.

Statistical signals require clinical validation to establish causal relationships [6] [5] [1].

The following diagram illustrates the complex mechanisms involved in statin-induced rhabdomyolysis,

particularly highlighting the cerivastatin-gemfibrozil interaction:
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Cerivastatin-Gemfibrozil Interaction
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Diagram 1: Mechanisms of statin-induced rhabdomyolysis highlighting the cerivastatin-gemfibrozil

interaction pathway and muscle cell toxicity mechanisms.

Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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